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5-Bromo-6-methoxy-8-
Compound Name:
nitroquinoline

cat. No.: B8806123

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methoxy-8-nitroquinoline is a highly functionalized quinoline derivative that
serves as a versatile scaffold and key intermediate in the synthesis of a wide range of
compounds with potential therapeutic applications. Its unique substitution pattern, featuring a
nitro group amenable to reduction, a bromo substituent ideal for cross-coupling reactions, and
a methoxy group influencing electronic properties, makes it a valuable building block in
medicinal chemistry. While direct biological activity data for this specific compound is not
extensively documented in publicly available literature, its utility lies in the generation of diverse
chemical libraries for drug discovery programs targeting areas such as oncology, infectious
diseases, and neurodegenerative disorders.

These application notes provide an overview of the potential uses of 5-Bromo-6-methoxy-8-
nitroquinoline, along with detailed protocols for its derivatization into key structural motifs
commonly pursued in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-6-methoxy-8-nitroquinoline is
provided below. These data are essential for planning synthetic transformations and for the
characterization of resulting derivatives.
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Property Value Source
Molecular Formula C10H7BrN20s3 PubChem
Molecular Weight 283.08 g/mol PubChem
CAS Number 5347-15-9 Sigma-Aldrich
Appearance Not specified (typically a solid)

Expected to be soluble in
- common organic solvents like _
Solubility ] General chemical knowledge
DMSO, DMF, and chlorinated

solvents.

Data not available; primarily
Biological Activity used as a synthetic Literature Review

intermediate.

Key Synthetic Transformations and Applications

5-Bromo-6-methoxy-8-nitroquinoline is a trifunctionalized molecule, offering multiple
avenues for chemical modification. The primary reactive sites for derivatization are the nitro
group at the 8-position and the bromo group at the 5-position.

Reduction of the Nitro Group to Form 8-
Aminoquinolines

The reduction of the 8-nitro group to an 8-aminoquinoline is a fundamental transformation that
opens up a vast chemical space for further derivatization. 8-Aminoquinolines are a well-
established class of compounds with a history of use as antimalarial agents (e.g., primaquine).
The resulting amino group can be further functionalized through acylation, alkylation,
sulfonylation, or used in the synthesis of heterocyclic ring systems.

Experimental Protocol: Synthesis of 5-Bromo-6-methoxyquinolin-8-amine
This protocol is adapted from standard procedures for the reduction of nitroarenes.

Materials:
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» 5-Bromo-6-methoxy-8-nitroquinoline

 Iron powder (Fe) or Tin(Il) chloride dihydrate (SnCl2-2H20)
o Ammonium chloride (NH4Cl) or concentrated Hydrochloric acid (HCI)
o Ethanol (EtOH)

o Water (H20)

o Ethyl acetate (EtOAC)

o Saturated sodium bicarbonate solution (NaHCOs)

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

e Rotary evaporator

e Magnetic stirrer and hotplate

o Standard laboratory glassware

Procedure:

e To a solution of 5-Bromo-6-methoxy-8-nitroquinoline (1.0 eq) in a mixture of ethanol and
water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

e Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and filter it through a pad of
Celite to remove the iron salts. Wash the Celite pad with ethanol.

» Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the
ethanol.

« To the remaining aqueous residue, add ethyl acetate to extract the product.
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» Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and
brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude 5-Bromo-6-methoxyquinolin-8-amine.

e The crude product can be purified by column chromatography on silica gel or by
recrystallization.

Logical Workflow for the Synthesis and Derivatization of 8-Aminoquinoline

Amides, Sulfonamides,
Alkylated Amines,
Heterocycles

Reduction
(e.g., Fe/NHACI)

Further Derivatization

5-Bromo-6-methoxy-8-nitroquinoline }—> 5-Bromo-6-methoxyquinolin-8-amine

Click to download full resolution via product page

Caption: Synthetic pathway from the nitroquinoline to diverse 8-aminoquinoline derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent at the 5-position is a versatile handle for introducing a wide array of
chemical moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-
Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.[1][2][3] These reactions are
cornerstones of modern medicinal chemistry, enabling the synthesis of complex molecules with
tailored properties. For instance, Suzuki coupling can be used to introduce aryl or heteroaryl
groups, which can modulate the pharmacological profile of the molecule.[4][5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-6-
methoxy-8-nitroquinoline with an arylboronic acid.

Materials:

e 5-Bromo-6-methoxy-8-nitroquinoline
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 Arylboronic acid (1.2 eq)

o Palladium catalyst (e.g., Pd(PPhs)4, 0.05 eq)

e Base (e.g., K2COs or Cs2C0s3, 2.0 eq)

e Solvent (e.g., 1,4-dioxane/water mixture, 3:1 v/v)
» Nitrogen or Argon atmosphere

o Standard Schlenk line or glovebox techniques

o Standard laboratory glassware

Procedure:

e In a Schlenk flask, combine 5-Bromo-6-methoxy-8-nitroquinoline (1.0 eq), the arylboronic
acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

» Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
o Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

o Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress
by TLC or LC-MS.

» After completion, cool the reaction to room temperature and dilute with ethyl acetate.
e Wash the organic layer with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-
6-methoxy-8-nitroquinoline.

Experimental Workflow for Suzuki Coupling
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Reaction Setup
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Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
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Potential Therapeutic Applications of Derivatives

While 5-Bromo-6-methoxy-8-nitroquinoline itself is not an active pharmaceutical ingredient,
its derivatives have the potential to be explored in various therapeutic areas based on the
known bioactivities of the quinoline scaffold.

» Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity
by targeting various cellular pathways.[6] For example, derivatives can be designed to inhibit
protein kinases, topoisomerases, or interfere with microtubule polymerization. The 8-
aminoquinoline scaffold, in particular, has been investigated for its antiproliferative effects.

o Antimalarial Agents: The 8-aminoquinoline core is a well-established pharmacophore for
antimalarial drugs. New derivatives could be synthesized and screened for activity against
drug-resistant strains of Plasmodium falciparum.

o Antibacterial and Antifungal Agents: The quinoline nucleus is present in several antibacterial
and antifungal drugs. Novel derivatives can be evaluated for their efficacy against a panel of
pathogenic microorganisms.

Signaling Pathway Implication for Anticancer Derivatives

Derivatives of 5-Bromo-6-methoxy-8-nitroquinoline could potentially modulate key signaling
pathways implicated in cancer, such as the PISK/Akt/mTOR pathway, which is often
dysregulated in various cancers.
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Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Conclusion

5-Bromo-6-methoxy-8-nitroquinoline represents a valuable and versatile starting material for
the synthesis of novel compounds in medicinal chemistry. Its strategic functionalization allows
for the exploration of a broad chemical space through well-established synthetic
transformations. The protocols and workflows provided herein offer a foundation for
researchers to utilize this compound in the development of new therapeutic agents. While the
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direct biological profile of the title compound is underexplored, its potential as a scaffold for
generating libraries of bioactive molecules is significant. Further research into the derivatives of
5-Bromo-6-methoxy-8-nitroquinoline is warranted to uncover their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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